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Compound of Interest

Compound Name: Fudapirine

Cat. No.: B11927677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

administration and evaluation of Fudapirine (also known as Sudapyridine or WX-081), a novel

anti-tuberculosis agent, in a murine model of Mycobacterium tuberculosis infection. The

following sections detail the compound's mechanism of action, pharmacokinetic profile, and

efficacy data, along with step-by-step experimental protocols.

Introduction to Fudapirine
Fudapirine is a promising diarylpyridine derivative being developed for the treatment of

tuberculosis, including multidrug-resistant strains (MDR-TB).[1] It is a structural analog of

bedaquiline and exhibits potent bactericidal activity against Mycobacterium tuberculosis.[2]

Fudapirine has demonstrated a favorable safety profile in preclinical studies, with a lower

potential for cardiotoxicity compared to bedaquiline.[3][4]

Mechanism of Action
Fudapirine exhibits a dual mechanism of action that targets both the mycobacteria and the

host immune response. Its primary mode of action is the inhibition of the mycobacterial ATP

synthase by binding to the c subunit, which disrupts the energy metabolism of the bacteria.[5]

[6] Additionally, Fudapirine has been shown to upregulate the host's innate immunity by

activating the NF-κB and MAPK signaling pathways in macrophages, thereby enhancing the

host's ability to combat the infection.[5]
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In Vitro Activity of Fudapirine
Fudapirine has demonstrated potent in vitro activity against both drug-susceptible and drug-

resistant strains of M. tuberculosis. The minimum inhibitory concentrations (MICs) are

comparable to those of bedaquiline.[3][4]

Strain Type MIC50 (μg/mL)

Drug-Susceptible Tuberculosis (DS-TB) 0.083[7]

Multidrug-Resistant Tuberculosis (MDR-TB) 0.11[7]

M. tuberculosis H37Rv 0.117 - 0.219[3]

Pharmacokinetics in Murine Models
Preclinical studies in mice have shown that Fudapirine possesses favorable pharmacokinetic

properties, including good oral bioavailability and significant lung tissue penetration.[1][3]

Parameter Value (at 6.25 mg/kg oral dose)

Cmax (Maximum Plasma Concentration) 503 ng/mL[8]

AUC0-last (Area Under the Curve) 10,155 ng·h/mL[8]

Lung Tissue Concentration (at 96h) 857 ng/g[8]

In Vivo Efficacy in Murine Models of Tuberculosis
Fudapirine has demonstrated significant efficacy in both acute and chronic murine models of

tuberculosis established via low-dose aerosol infection with M. tuberculosis H37Rv.[3][4]

Acute Infection Model
In an acute infection model, treatment with Fudapirine for 20 days resulted in a dose-

dependent reduction in the bacterial load in the lungs of BALB/c mice.[3]
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Treatment Group (Oral
Administration)

Dosage (mg/kg)
Mean Lung CFU (log10)
Reduction vs. Control

Fudapirine 5 Significant

Fudapirine 10 2.2 - 3.2[3]

Fudapirine 20 2.2 - 3.2[3]

Bedaquiline 20
Comparable to 20 mg/kg

Fudapirine[3]

Untreated Control - -

Chronic Infection Model
In a chronic infection model, an 8-week treatment regimen with Fudapirine also showed a

significant, dose-dependent reduction in lung bacterial burden.[3]

Treatment Group (Oral
Administration)

Dosage (mg/kg) Mean Lung CFU (log10)

Fudapirine 5 Dose-dependent reduction[3]

Fudapirine 10 Dose-dependent reduction[3]

Fudapirine 20 Dose-dependent reduction[3]

Rifampicin (RFP) 10 -

Untreated Control - -

Experimental Protocols
The following are detailed protocols for establishing murine models of tuberculosis and

evaluating the in vivo efficacy of Fudapirine.

Murine Model of Tuberculosis (Low-Dose Aerosol
Infection)
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This protocol describes the establishment of a low-dose aerosol infection in mice, which is a

standard method for preclinical evaluation of anti-tuberculosis drugs.[9][10]

Materials:

BALB/c mice (female, 6-8 weeks old)[9]

Mycobacterium tuberculosis H37Rv culture

Aerosol exposure system (e.g., Glas-Col inhalation exposure system)[9]

7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

Phosphate-buffered saline (PBS)

Appropriate personal protective equipment (PPE) and biosafety level 3 (BSL-3) facilities

Procedure:

Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

Prepare a bacterial suspension in sterile PBS and adjust the concentration to deliver

approximately 50-100 colony-forming units (CFU) per mouse lung.

Place the mice in the aerosol exposure system.

Aerosolize the bacterial suspension according to the manufacturer's instructions for the

exposure system.

One day post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial

load in the lungs by plating serial dilutions of lung homogenates on 7H11 agar plates.

Fudapirine Administration Protocol
This protocol outlines the oral administration of Fudapirine to infected mice.

Materials:

Fudapirine (WX-081) powder
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Vehicle for suspension (e.g., 0.5% carboxymethylcellulose - CMC)

Oral gavage needles

Syringes

Procedure:

Prepare a homogenous suspension of Fudapirine in the chosen vehicle at the desired

concentrations (e.g., 5, 10, and 20 mg/kg). The final volume for oral gavage should be

around 0.2 mL per mouse.[11]

For the acute model, begin treatment 10 days post-infection.[3] For the chronic model, start

treatment 28 days post-infection.[3]

Administer the Fudapirine suspension orally to the mice once daily, five days a week.[11]

A control group should receive the vehicle only. A positive control group treated with a

standard anti-TB drug like rifampicin (10 mg/kg) or bedaquiline (20 mg/kg) is also

recommended.[3]

Monitor the body weight and general health of the mice throughout the treatment period.

Evaluation of Fudapirine Efficacy
The primary endpoint for efficacy is the reduction in bacterial load in the lungs.

Materials:

Sterile PBS

Tissue homogenizer

7H11 agar plates supplemented with OADC

Incubator at 37°C

Procedure:
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At the end of the treatment period (20 days for the acute model, 8 weeks for the chronic

model), euthanize the mice.[3]

Aseptically remove the lungs and spleen.

Homogenize the organs in a known volume of sterile PBS.

Prepare serial 10-fold dilutions of the organ homogenates in PBS.

Plate the dilutions onto 7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks.

Count the number of colonies to determine the CFU per organ.

Express the data as log10 CFU per organ and compare the results between the treatment

and control groups.
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Caption: Workflow for evaluating Fudapirine efficacy in a murine TB model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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